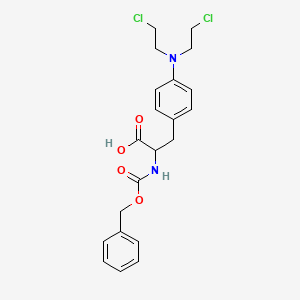
Agn-PC-0kobaj
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Agn-PC-0kobaj is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
The synthesis of Agn-PC-0kobaj involves several methods, including solid-phase reaction synthesis, alcohol salt hydrolysis, sol-gel method, and chemical co-precipitation . Each method has its advantages and limitations:
Solid-phase reaction synthesis: Requires high reaction temperatures and long reaction times. It is challenging to achieve homogeneous chemical composition.
Alcohol salt hydrolysis: Produces high-purity powder but is rarely used due to the high cost and difficulty in obtaining raw materials.
Sol-gel method: Allows for the preparation of uniform and high-purity powders.
Chemical co-precipitation: Achieves molecular-level mixing and is simpler, with lower calcination temperatures required for powder synthesis.
Analyse Chemischer Reaktionen
Agn-PC-0kobaj undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include:
Oxidation: Typically involves oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Often uses reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Can occur under various conditions, depending on the substituents involved. Common reagents include halogens and alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce simpler compounds or elements.
Wissenschaftliche Forschungsanwendungen
Agn-PC-0kobaj has a wide range of scientific research applications :
Chemistry: Used as a catalyst in various chemical reactions due to its stability and reactivity.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic applications, such as in drug development and delivery systems.
Industry: Utilized in the production of advanced materials, including nanomaterials and coatings, due to its unique properties.
Wirkmechanismus
The mechanism of action of Agn-PC-0kobaj involves its interaction with specific molecular targets and pathways . It can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Agn-PC-0kobaj can be compared with other similar compounds, such as AGN-PC-0CUK9P and AGN-PC-0jrxgp . These compounds share some structural similarities but differ in their specific properties and applications:
AGN-PC-0CUK9P: Known for its dual inhibition of RET and VEGFR2, making it useful in cancer treatment.
AGN-PC-0jrxgp:
This compound stands out due to its unique combination of stability, reactivity, and versatility, making it a valuable compound for a wide range of scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
60557-43-9 |
|---|---|
Molekularformel |
C21H24Cl2N2O4 |
Molekulargewicht |
439.3 g/mol |
IUPAC-Name |
3-[4-[bis(2-chloroethyl)amino]phenyl]-2-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C21H24Cl2N2O4/c22-10-12-25(13-11-23)18-8-6-16(7-9-18)14-19(20(26)27)24-21(28)29-15-17-4-2-1-3-5-17/h1-9,19H,10-15H2,(H,24,28)(H,26,27) |
InChI-Schlüssel |
KVMWERWMJVWWIY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)N(CCCl)CCCl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Iodo-1H-benzo[d]imidazol-2-amine (hydrochloride)](/img/structure/B14008716.png)
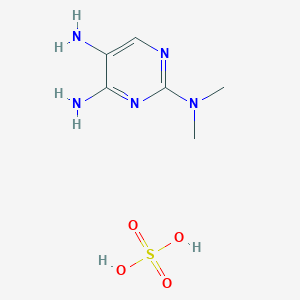

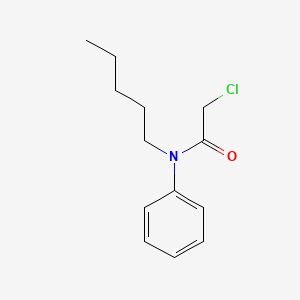
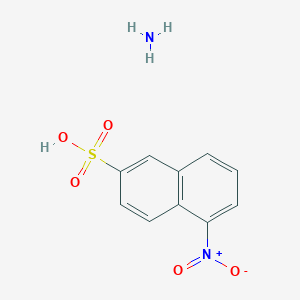
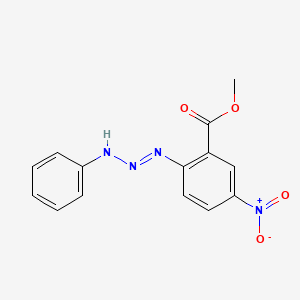
![ethyl N-[5-(benzylideneamino)pyridin-2-yl]carbamate](/img/structure/B14008755.png)

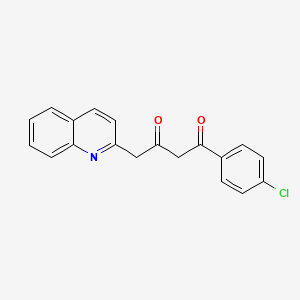
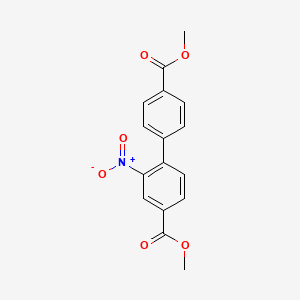
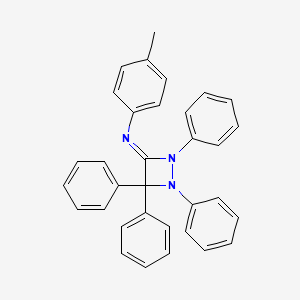


![Methanesulfonamide, N-[3-methoxy-4-[(5-methyl-3-nitro-9-acridinyl)amino]phenyl]-, monohydrochloride](/img/structure/B14008771.png)
